Hydroxyethoxyethyl urea

Vue d'ensemble

Description

Hydroxyethoxyethyl urea is an organic compound known for its moisturizing and humectant properties. It is a derivative of urea, substituted with 2-ethanol, making it highly water-soluble and hygroscopic. This compound is widely used in cosmetics and personal care products due to its ability to enhance skin hydration and improve the texture of formulations .

Mécanisme D'action

Target of Action

Hydroxyethoxyethyl urea primarily targets the skin, specifically the keratinocytes . Keratinocytes are the predominant cell type in the epidermis, the outermost layer of the skin, and play a crucial role in the skin’s barrier function .

Mode of Action

This compound interacts with keratinocytes to regulate their proliferation and enhance the skin’s barrier function . It induces the expression of filaggrin, loricrin, and transglutaminase-1, genes that are important for keratinocyte differentiation and skin barrier function . This interaction results in improved skin hydration and integrity .

Biochemical Pathways

It is known that urea, a related compound, plays a fundamental role in the urea cycle, a biochemical pathway that disposes of surplus amino nitrogen and ammonia as urea

Pharmacokinetics

It is known that urea, a related compound, is rapidly absorbed, distributed, and cleared from the body . The influence of these pharmacokinetic properties on the bioavailability of this compound requires further investigation.

Result of Action

The action of this compound results in improved skin hydration and integrity . It functions as a humectant and hair- and skin-conditioning agent in cosmetic products . Its use leads to significant clinical improvement in many dermatoses presenting with scaly and dry skin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, in the presence of high temperatures and/or high velocity in the presence of H2S and CO2, urea can be very corrosive to carbon steel . .

Analyse Biochimique

Biochemical Properties

Hydroxyethoxyethyl urea is known for its moisturizing and humectant properties . It helps to gently remove dead skin cells, promoting a smoother and brighter complexion . It strengthens the skin’s natural barrier function, which is essential for maintaining optimal skin health .

Cellular Effects

This compound has been found to be beneficial for various skin conditions such as eczema, psoriasis, and keratosis pilaris . It can help reduce itchiness, inflammation, and scaling associated with these conditions . It is also known to exert a proteolytic, keratolytic, hydrating, hygroscopic, penetration-enhancing, epidermis-thinning, and antipruritic effect .

Molecular Mechanism

It is known that urea, from which this compound is derived, can denature proteins by stronger dispersion interactions . This suggests that this compound might interact with proteins and other biomolecules in a similar manner.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is used in leave-on products at a maximum use concentration range of 0.00046% to 20.6% . The highest maximum concentration of use is reported to be in moisturizing products

Dosage Effects in Animal Models

In animal models, a dosage level of 1000 mg/kg/day of an aqueous solution containing 57.58% Hydroxyethyl Urea was considered to be the No Observed Adverse Effect Level (NOAEL) for maternity and developmental toxicity .

Metabolic Pathways

This biochemical pathway is used to dispose of surplus amino nitrogen and ammonia as urea .

Transport and Distribution

Urea transporters, which might also transport this compound, are known to exist in the kidney .

Subcellular Localization

It is known that RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization . This suggests that this compound might also have specific subcellular localizations.

Méthodes De Préparation

Hydroxyethoxyethyl urea is typically synthesized by reacting ethanolamine with excess urea. The reaction involves transamidation, where ammonia and unreacted monoethanolamine are removed by sparging with nitrogen. Lactic acid is then added to neutralize any remaining ammonia or monoethanolamine . Industrial production methods often involve preparing an aqueous solution containing 50-60% this compound, which is then diluted and neutralized as needed .

Analyse Des Réactions Chimiques

Hydroxyethoxyethyl urea undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

Reduction: Reduction reactions are less common for this compound due to its stable structure.

Substitution: this compound can participate in substitution reactions, particularly with other urea derivatives or alcohols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Applications De Recherche Scientifique

Hydroxyethoxyethyl urea has a wide range of applications in scientific research:

Chemistry: It is used as a humectant and stabilizer in various chemical formulations.

Biology: Its moisturizing properties make it valuable in biological studies involving skin hydration and barrier function.

Medicine: this compound is used in dermatological products to treat dry skin conditions and enhance the efficacy of topical medications.

Comparaison Avec Des Composés Similaires

Hydroxyethoxyethyl urea is often compared with other moisturizing agents such as:

Glycerin: Both compounds are effective humectants, but this compound provides a non-sticky feel.

Allantoin: Similar in its skin-conditioning properties, allantoin also promotes cell regeneration.

Panthenol: Known for its moisturizing and anti-inflammatory properties, panthenol is another common ingredient in skincare products.

Sodium Lactate: This compound is also a humectant but has a different mechanism of action compared to this compound.

This compound stands out due to its unique combination of moisturizing and skin-conditioning properties, making it a versatile ingredient in various formulations.

Propriétés

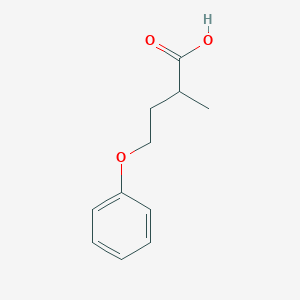

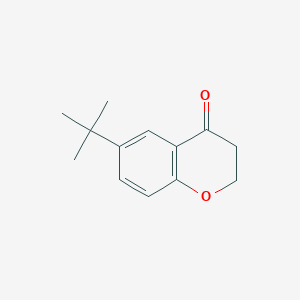

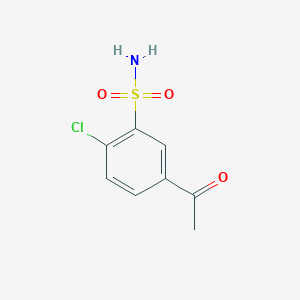

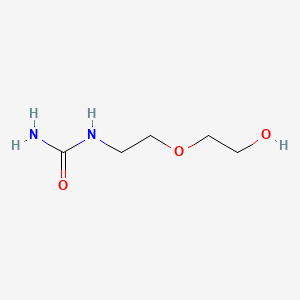

IUPAC Name |

2-(2-hydroxyethoxy)ethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3/c6-5(9)7-1-3-10-4-2-8/h8H,1-4H2,(H3,6,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKJRDWXEROWDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCO)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61181-31-5 | |

| Details | Compound: Poly(oxy-1,2-ethanediyl), α-[2-[(aminocarbonyl)amino]ethyl]-ω-hydroxy- | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[(aminocarbonyl)amino]ethyl]-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61181-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80625295 | |

| Record name | N-[2-(2-Hydroxyethoxy)ethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23194-10-7, 61181-31-5 | |

| Record name | Hydroxyethoxyethyl urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023194107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[2-[(aminocarbonyl)amino]ethyl]-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-[2-(2-Hydroxyethoxy)ethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYETHOXYETHYL UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25I33G5MHJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.